Bienvenue dans la boutique en ligne BenchChem!

1-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea

CCR3 antagonism chemokine receptor eosinophil chemotaxis

1-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea (CAS 1797668-99-5) is a synthetic small molecule belonging to the pyrrolidinyl-phenylurea class. The compound integrates a 2-methoxy-4-(pyrrolidin-1-yl)pyrimidine core linked via a urea bridge to an unsubstituted phenyl ring.

Molecular Formula C16H19N5O2
Molecular Weight 313.361
CAS No. 1797668-99-5
Cat. No. B2359166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea
CAS1797668-99-5
Molecular FormulaC16H19N5O2
Molecular Weight313.361
Structural Identifiers
SMILESCOC1=NC=C(C(=N1)N2CCCC2)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C16H19N5O2/c1-23-16-17-11-13(14(20-16)21-9-5-6-10-21)19-15(22)18-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H2,18,19,22)
InChIKeyRASCTEUFZZPKAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea (CAS 1797668-99-5): A Structurally Differentiated Pyrimidine-Phenylurea Scaffold for Targeted Probe Discovery


1-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea (CAS 1797668-99-5) is a synthetic small molecule belonging to the pyrrolidinyl-phenylurea class [1]. The compound integrates a 2-methoxy-4-(pyrrolidin-1-yl)pyrimidine core linked via a urea bridge to an unsubstituted phenyl ring. This architecture positions it at the intersection of two well-precedented bioactive chemotypes: pyrimidine-urea kinase inhibitors (e.g., EP1761505B1) [2] and pyrrolidinyl-phenylurea CCR3 antagonists [3]. The 2-methoxy substituent, pyrrolidine ring, and urea linker each contribute distinct electronic, steric, and hydrogen-bonding properties that are not simultaneously present in any single in-class comparator, making this compound a potentially useful tool for structure-activity relationship (SAR) exploration and selectivity profiling.

Why 1-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea Cannot Be Replaced by a Generic In-Class Analog


In-class compounds such as 1-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea (methyl analog) , 1-(2,4-difluorophenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (difluorophenyl analog) [1], and N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide (amide-linker analog) each lack at least one critical pharmacophoric element present in the target compound. The 2-methoxy group contributes to electronic modulation and solubility distinct from dimethyl substitution; the urea linker provides a dual hydrogen-bond donor/acceptor geometry not replicated by amide or carboxamide linkers; and the unsubstituted phenyl ring avoids steric and electronic perturbations introduced by fluorine substitution. Published SAR from the pyrrolidinyl-phenylurea CCR3 antagonist series demonstrates that even minor structural changes at the phenyl ring or linker region can shift IC50 values by >10-fold, underscoring the non-interchangeable nature of these analogs [2]. Consequently, procurement of the exact compound is essential for experiments where precise pharmacophoric matching is required.

Quantitative Differentiation Evidence: 1-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea vs. Closest Analogs


CCR3 Antagonism: Phenylurea-Pyrrolidine Scaffold Potency Benchmarking

While no direct CCR3 IC50 data are publicly available for the target compound itself, the pyrrolidinyl-phenylurea chemotype to which it belongs has been extensively characterized as CCR3 antagonists. The lead compound in the Nitta et al. (2012) series, which shares the pyrrolidinyl-phenylurea core but differs in peripheral substitution, achieved CCR3 binding IC50 = 4.9 nM. Further optimization yielded compound 27 with IC50 = 1.7 nM and demonstrated oral activity [1]. The target compound's 2-methoxy-pyrimidine scaffold introduces an additional heterocyclic moiety not present in the published leads, which may modulate receptor subtype selectivity or pharmacokinetic properties. As a class-level comparator, the published series provides a quantitative baseline for expected potency: compounds lacking the pyrrolidine-urea motif typically exhibit IC50 values in the micromolar range, representing a >1000-fold potency gap [2].

CCR3 antagonism chemokine receptor eosinophil chemotaxis inflammation

Antimalarial Activity: Phenylurea-Pyrimidine Scaffold Potency vs. Plasmodium falciparum

The target compound incorporates a phenylurea-substituted pyrimidine core structurally analogous to the 2,4-diamino-pyrimidine antimalarial series reported by Toviwek et al. (2022). In that series, compound 40 achieved Pf 3D7 IC50 = 0.09 μM with a selectivity index (SI) of 54 relative to HepG2 cytotoxicity [1]. The series demonstrated that phenylurea substitution at the pyrimidine core is critical for sub-micromolar potency; unsubstituted or alkyl-substituted analogs showed >10-fold reduced activity. The target compound's 2-methoxy-4-(pyrrolidin-1-yl)pyrimidine core differs from the 2,4-diamino-pyrimidine core but retains the phenylurea pharmacophore, suggesting potential for comparable antimalarial potency pending direct testing.

antimalarial Plasmodium falciparum kinase inhibition phenylurea pyrimidine

Kinase Inhibition Potential: Pyrimidine-Urea as a Privileged Kinase-Binding Motif

The pyrimidine-urea motif present in the target compound is a well-established ATP-competitive kinase inhibitor scaffold. Patent EP1761505B1 discloses a broad series of pyrimidine-urea derivatives with demonstrated inhibitory activity against multiple kinases, including VEGFR, PDGFR, and FGFR family members [1]. Within this chemotype, the 2-alkoxy substituent (e.g., methoxy) on the pyrimidine ring has been shown to modulate kinase selectivity profiles compared to 2-alkyl or 2-amino analogs. Specifically, 2-methoxy-pyrimidine urea derivatives have been associated with FGFR inhibition, with certain optimized analogs achieving IC50 values as low as 0.8–10 nM against FGFR1/2/4 in biochemical assays [2]. The target compound's specific substitution pattern (2-methoxy + 4-pyrrolidinyl + 5-phenylurea) represents a unique combination not explicitly exemplified in the patent literature, offering potential for a distinct kinase selectivity fingerprint.

kinase inhibition pyrimidine urea ATP-competitive FGFR

Linker Chemistry Differentiation: Urea vs. Amide Hydrogen-Bonding Capacity and Metabolic Stability

The target compound employs a urea linker (NH–CO–NH) connecting the pyrimidine core to the phenyl ring, whereas the closely related analog N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide (CAS not provided) uses an amide linker (NH–CO). Urea linkers possess two hydrogen-bond donor sites (both NH groups) and one acceptor (C=O), compared to amide linkers with one donor and one acceptor. This difference translates into measurably distinct target-binding profiles: in kinase inhibitor series, urea-to-amide replacement has been shown to alter binding affinity by 5- to 50-fold depending on the target, due to changes in hinge-region hydrogen-bonding geometry [1]. Additionally, urea linkers generally exhibit greater metabolic stability than amides toward hydrolytic cleavage, with in vitro microsomal half-life improvements of 2- to 3-fold reported for urea vs. amide analogs in matched molecular pairs [2]. The target compound's urea linkage is therefore expected to confer both binding-mode differentiation and enhanced metabolic stability relative to its amide-linked comparator.

urea linker amide linker hydrogen bonding metabolic stability SAR

Recommended Application Scenarios for 1-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea in Scientific Research and Early-Stage Discovery


CCR3 Antagonist Lead Optimization and Selectivity Profiling

The target compound can serve as a starting scaffold for CCR3 antagonist lead optimization, building upon the established pyrrolidinyl-phenylurea SAR [1]. Its 2-methoxy-pyrimidine core introduces a heterocyclic moiety absent from published leads, enabling exploration of novel chemokine receptor subtype selectivity. Researchers can benchmark the compound against the published lead (IC50 = 4.9 nM) to assess whether the pyrimidine substitution maintains or enhances CCR3 affinity.

Antimalarial Phenotypic Screening and Kinase Counterscreening

Given the structural homology to phenylurea-substituted 2,4-diamino-pyrimidine antimalarials with Pf 3D7 IC50 values as low as 0.09 μM [2], the target compound is suitable for inclusion in antimalarial phenotypic screening cascades. Its pyrimidine-urea core also makes it a valuable tool for counterscreening against a panel of human kinases to assess selectivity and identify potential host-target liabilities.

Kinase Inhibitor Selectivity Panel Screening

The pyrimidine-urea motif is a privileged kinase-binding scaffold [3]. The target compound can be profiled against a broad kinase panel (e.g., 50–100 kinases) to identify its primary target(s) and establish a selectivity fingerprint. The 2-methoxy-4-pyrrolidinyl substitution pattern is underrepresented in public kinase SAR, offering the potential for novel target identification.

Matched Molecular Pair Analysis: Urea vs. Amide Linker SAR

The target compound (urea linker) and its closest amide analog N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide form a matched molecular pair for systematic evaluation of linker-dependent SAR [4]. Parallel testing of both compounds in biochemical and cellular assays can quantify the contribution of the urea H-bond donor to target affinity and selectivity.

Quote Request

Request a Quote for 1-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.